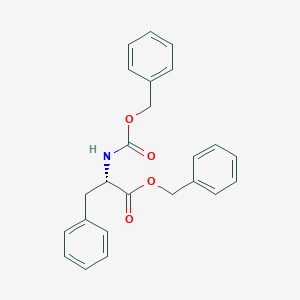

Z-Phe-OBzl

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHGLRRAUKTLLN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426794 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60379-01-3 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of Z-Phe-OBzl in Modern Peptide Chemistry: A Technical Guide

In the intricate landscape of peptide synthesis, where precision and control are paramount, the judicious use of protecting groups stands as a cornerstone of success. Among the arsenal of tools available to the synthetic chemist, N-benzyloxycarbonyl-L-phenylalanine benzyl ester, commonly abbreviated as Z-Phe-OBzl, holds a significant and enduring role. This technical guide provides an in-depth exploration of the strategic application of Z-Phe-OBzl, from its fundamental chemical principles to its practical implementation in complex synthetic workflows. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Core Principle: Orthogonal Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence necessitates the sequential formation of amide bonds between amino acid monomers. This process is fraught with potential side reactions if the reactive amino and carboxyl groups of the constituent amino acids are not temporarily masked or "protected". Z-Phe-OBzl is a quintessential example of a fully protected amino acid, where the N-terminal amine is protected by the benzyloxycarbonyl (Z or Cbz) group, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl).

The Z and OBzl groups are foundational to the classical Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) and remain highly relevant in solution-phase synthesis.[1] Their utility stems from their stability under a range of conditions and the specific, often orthogonal, methods for their removal.[1][2] Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic route.[2]

Synthesis and Introduction of Z-Phe-OBzl: A Step-by-Step Protocol

The preparation of Z-Phe-OBzl is a well-established two-step process starting from L-phenylalanine. The first step is the protection of the amino group with the Z-group, followed by the esterification of the carboxylic acid to form the benzyl ester.

N-Terminal Protection: The Schotten-Baumann Reaction

The introduction of the Z-group is typically achieved via the Schotten-Baumann reaction, where the amino group of L-phenylalanine reacts with benzyl chloroformate under basic conditions.[1][3]

Experimental Protocol: Synthesis of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

Dissolution: Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide.

-

Reaction: Cool the solution in an ice bath and add benzyl chloroformate in portions while maintaining a basic pH with the concurrent addition of a sodium hydroxide solution.

-

Work-up: After the reaction is complete, extract the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification and Precipitation: Acidify the aqueous phase with hydrochloric acid to precipitate the crude Z-Phe-OH.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system like ethanol/water to yield pure Z-Phe-OH.[3]

C-Terminal Protection: Benzyl Ester Formation

With the N-terminus protected, the carboxylic acid can be esterified to form the benzyl ester.

Experimental Protocol: Synthesis of Z-Phe-OBzl from Z-Phe-OH

-

Reaction Setup: Dissolve Z-Phe-OH and benzyl alcohol in an inert solvent such as dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution in an ice bath and add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), dropwise.[3]

-

Reaction Monitoring: Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the synthetic workflow for Z-Phe-OBzl.

Caption: Synthetic pathway for Z-Phe-OBzl.

The Role of Z-Phe-OBzl in Peptide Coupling and Racemization Suppression

Once synthesized, Z-Phe-OBzl can be used as a building block in peptide synthesis. After selective deprotection of either the N- or C-terminus, the exposed functional group can participate in peptide bond formation.

A critical challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon of the amino acid during the activation of the carboxyl group for coupling.[4][5] The Z-group, being a urethane-type protecting group, is known to significantly suppress racemization.[6] This is because the urethane oxygen can participate in the formation of a transient 5(4H)-oxazolone intermediate, but the subsequent tautomerization that leads to loss of stereochemical integrity is disfavored compared to direct aminolysis by the incoming amino acid.[7]

The choice of coupling reagent is also crucial for maintaining stereochemical purity. While carbodiimides like DCC are effective, they often require the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt).[6] More modern phosphonium and aminium/uronium salt-based reagents like PyBOP and HBTU, respectively, often provide higher coupling efficiencies and lower racemization rates.[8]

Deprotection Strategies: The Controlled Unveiling of Reactive Sites

The strategic removal of the Z and OBzl protecting groups is central to the utility of Z-Phe-OBzl. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the peptide chain.

Catalytic Hydrogenation: A "Clean" and Efficient Method

The most common and often preferred method for the simultaneous cleavage of both the Z and OBzl groups is catalytic hydrogenation.[7][9] This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol: Catalytic Hydrogenation for Deprotection

-

Reaction Setup: Dissolve the protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[9]

-

Hydrogen Source: The hydrogen source can be hydrogen gas (H₂) bubbled through the reaction mixture or a hydrogen donor in a process called catalytic transfer hydrogenation.[9][10] Common hydrogen donors include ammonium formate or formic acid.[9][10]

-

Reaction Monitoring: The progress of the deprotection is monitored by TLC or HPLC.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the deprotected peptide.

The following diagram illustrates the deprotection workflow.

Caption: Deprotection of Z and OBzl groups.

Acid-Catalyzed Hydrolysis for Selective OBzl Cleavage

In some synthetic strategies, it may be desirable to selectively remove the C-terminal benzyl ester while leaving the N-terminal Z-group intact. This can be achieved through acid-catalyzed hydrolysis, typically using a strong acid like trifluoroacetic acid (TFA).[9] The Z-group is generally stable to these conditions, allowing for further modifications at the C-terminus.

Quantitative Data and Considerations

The efficiency of coupling and deprotection reactions involving Z-Phe-OBzl is critical for the overall success of a peptide synthesis campaign. The following table summarizes typical quantitative data associated with these processes.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >95% | Dependent on coupling reagent and steric hindrance. Monitored by Kaiser test in SPPS.[11] |

| Deprotection Yield (Hydrogenation) | >90% | Generally a high-yielding and clean reaction. |

| Racemization during Coupling | <1% | With appropriate coupling reagents and additives (e.g., HOBt). |

| Potential Side Reactions | Incomplete deprotection, side-chain modifications (if sensitive groups are present). | Careful selection of orthogonal protecting groups is crucial. |

Conclusion

Z-Phe-OBzl remains a valuable and versatile tool in the peptide chemist's toolbox. Its robust protecting groups, which can be removed under specific and often mild conditions, allow for the precise and controlled synthesis of complex peptides. A thorough understanding of the principles of its synthesis, its role in suppressing racemization, and the various strategies for its deprotection is essential for leveraging its full potential in research, drug discovery, and development. The protocols and data presented in this guide provide a solid foundation for the successful application of Z-Phe-OBzl in modern peptide chemistry.

References

-

Organic Syntheses. Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Available at: [Link]

-

LookChem. N-Cbz-L-Phenylalanine. Available at: [Link]

-

RSC Publishing. A new benzyl ester resin with increased stability during Nα-t-butyloxycarbonyl deblocking in solid-phase peptide synthesis. Available at: [Link]

-

MySkinRecipes. BOC-PHE-OBZL. Available at: [Link]

-

National Institutes of Health. Epimerisation in Peptide Synthesis. Available at: [Link]

-

National Institutes of Health. Z-Phe-OBzl. Available at: [Link]

-

Wiley-VCH. Protection Reactions. Available at: [Link]

-

Thieme. Synthesis of Peptides. Available at: [Link]

-

Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]

-

Indian Journal of Chemistry. Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Available at: [Link]

-

Organic Syntheses. Preparation of Arylglycine Containing Peptides by Enantioselective aza-Henry and Umpolung Amide Synthesis. Available at: [Link]

-

Wikipedia. Protecting group. Available at: [Link]

-

ResearchGate. Amino Acid-Protecting Groups. Available at: [Link]

-

National Institutes of Health. Synthesis and conformational study of peptides possessing helically arranged delta ZPhe side chains. Available at: [Link]

-

MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Available at: [Link]

-

National Institutes of Health. Synthesis of Novel Peptides Using Unusual Amino Acids. Available at: [Link]

-

Dalhousie University. The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Alkyl Esters. Available at: [Link]

-

Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Brieflands. Synthesis of Novel Peptides Using Unusual Amino Acids. Available at: [Link]

-

Aapptec Peptides. H-Phe-OBzl HCl. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to N-benzyloxycarbonyl-L-phenylalanine Benzyl Ester

Abstract

The advent of controlled and stepwise peptide synthesis was a watershed moment in the fields of biochemistry and drug discovery, enabling the rational design and production of complex biomolecules. At the heart of this revolution lies the pioneering work of Max Bergmann and Leonidas Zervas, whose introduction of the benzyloxycarbonyl (Cbz or Z) protecting group in 1932 laid the very foundation for modern peptide chemistry.[1][2] This in-depth technical guide revisits the discovery and significance of a quintessential protected amino acid derivative, N-benzyloxycarbonyl-L-phenylalanine benzyl ester. We will delve into the causality behind the experimental choices that led to its conception, provide a detailed, field-proven protocol for its synthesis, and explore its enduring relevance in contemporary research and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical principles that underpin peptide science.

Introduction: The Challenge of Controlled Peptide Bond Formation

Prior to the 1930s, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and a myriad of side reactions. The fundamental obstacle lay in the bifunctional nature of amino acids, each possessing a nucleophilic amino group and an electrophilic carboxylic acid group. To form a specific peptide bond between two different amino acids, it is imperative to selectively block the reactive functionalities that are not intended to participate in the coupling reaction. This is the central role of "protecting groups" in peptide synthesis.[1]

The ideal protecting group strategy must be robust enough to withstand the conditions of peptide bond formation yet be removable under mild conditions that do not compromise the integrity of the newly formed peptide. It was the groundbreaking work of Bergmann and Zervas that introduced a truly practical and widely applicable solution to this problem.[2][3]

The Bergmann-Zervas Synthesis: A Paradigm Shift

The discovery of the benzyloxycarbonyl group by Max Bergmann and his graduate student Leonidas Zervas was a transformative event in organic chemistry.[3] Their method, now known as the Bergmann-Zervas synthesis, introduced the use of benzyl chloroformate to selectively protect the α-amino group of an amino acid.[1] This "Z-group," as it is often abbreviated in honor of Zervas, proved to be remarkably effective.

Simultaneously, the protection of the C-terminal carboxyl group, often as a benzyl ester, became a critical component of this strategy. The dual protection of L-phenylalanine as N-benzyloxycarbonyl-L-phenylalanine benzyl ester exemplifies this powerful approach, creating a stable and versatile building block for peptide synthesis.

Causality of Experimental Choices:

-

The Benzyloxycarbonyl (Cbz) Group: The choice of the Cbz group was a stroke of genius. It is readily introduced by reacting the amino acid with benzyl chloroformate under Schotten-Baumann conditions (in the presence of a mild base). Crucially, the resulting carbamate is stable to the conditions required for peptide coupling. Its most significant advantage, however, is its facile removal by catalytic hydrogenation (hydrogenolysis). This process cleaves the benzylic C-O bond, liberating the free amine and producing toluene and carbon dioxide as innocuous byproducts. This orthogonality—the ability to remove one protecting group without affecting another—is a cornerstone of modern synthetic chemistry.[1]

-

The Benzyl (Bzl) Ester: The protection of the carboxylic acid as a benzyl ester complements the Cbz-protected amine perfectly. The benzyl ester is stable to the basic conditions used for Cbz introduction and the conditions of peptide coupling. Importantly, it can be cleaved under the same hydrogenolysis conditions used to deprotect the Cbz group, or alternatively by strong acids like HBr in acetic acid.[1] This dual deprotection capability simplifies the final step of peptide synthesis.

Physicochemical Properties of N-benzyloxycarbonyl-L-phenylalanine

A thorough understanding of the physical and chemical properties of this key intermediate is essential for its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C17H17NO4 | [4][5] |

| Molecular Weight | 299.32 g/mol | [4][5] |

| Melting Point | 85-87 °C | [6][7] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Solubility | Sparingly soluble in water; soluble in DMF, DMSO, and Methanol | [7][8] |

| Optical Rotation [α]D | +4.0 to +6.5° (c=4, Acetic Acid) | [9] |

Experimental Protocol: Synthesis of N-benzyloxycarbonyl-L-phenylalanine Benzyl Ester

This section provides a detailed, step-by-step methodology for the synthesis of N-benzyloxycarbonyl-L-phenylalanine benzyl ester, a process that involves two key transformations: the esterification of L-phenylalanine to its benzyl ester, followed by the protection of the amino group with the benzyloxycarbonyl group.

Step 1: Synthesis of L-phenylalanine Benzyl Ester

This initial step protects the carboxylic acid functionality.

-

Materials:

-

L-phenylalanine

-

Benzyl alcohol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Dean-Stark apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add L-phenylalanine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude L-phenylalanine benzyl ester is then purified, often by recrystallization, to yield the desired product, typically as its hydrochloride or tosylate salt.

-

Step 2: Synthesis of N-benzyloxycarbonyl-L-phenylalanine Benzyl Ester

With the carboxyl group protected, the amino group is now selectively protected.

-

Materials:

-

L-phenylalanine benzyl ester (from Step 1)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate or another suitable base

-

A suitable solvent system (e.g., dioxane/water or dichloromethane)

-

-

Procedure:

-

Dissolve the L-phenylalanine benzyl ester in the chosen solvent system.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a solution of sodium carbonate to maintain a basic pH.

-

Slowly add benzyl chloroformate dropwise while vigorously stirring the mixture. It is crucial to maintain the temperature and pH to prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Perform an aqueous workup to remove water-soluble byproducts. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-benzyloxycarbonyl-L-phenylalanine benzyl ester is then purified by column chromatography or recrystallization to yield a white solid.

-

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations and the overall workflow of the synthesis.

Caption: A high-level workflow for the two-step synthesis of the target compound.

Caption: The core chemical transformation for the N-protection step.

Applications and Significance in Modern Drug Development

N-benzyloxycarbonyl-L-phenylalanine benzyl ester and analogous doubly protected amino acids were instrumental in the early days of solution-phase peptide synthesis.[1] While solid-phase peptide synthesis (SPPS) has become the dominant methodology for many applications, the principles established by the Bergmann-Zervas synthesis remain foundational.[1]

Furthermore, Cbz-protected amino acids and their derivatives continue to be valuable intermediates in the synthesis of complex organic molecules, including peptidomimetics, enzyme inhibitors, and other pharmaceutical agents.[6][10] For instance, derivatives of N-(carbobenzyloxy)-L-phenylalanine have been investigated for their potential as topoisomerase IIα inhibitors in anticancer research.[10] The strategic use of Cbz and benzyl ester protecting groups is also relevant in the synthesis of branched peptides, which are of increasing interest for improving the biological activity and stability of therapeutic peptides.[11]

Conclusion: An Enduring Legacy

The discovery of the benzyloxycarbonyl protecting group and its application in the synthesis of compounds like N-benzyloxycarbonyl-L-phenylalanine benzyl ester was a landmark achievement that transformed peptide chemistry from a speculative art into a robust and predictable science. The logical and elegant design of this protection strategy, pioneered by Bergmann and Zervas, not only enabled the synthesis of countless peptides and proteins but also established fundamental principles of orthogonality and chemoselectivity that continue to guide synthetic chemists today. This technical guide serves as a testament to the enduring power of their discovery and provides the modern researcher with the foundational knowledge to appreciate and apply these seminal concepts.

References

-

Title: Peptide synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chemistry of peptide synthesis Source: Taylor & Francis URL: [Link]

-

Title: Memoirs - Greek Peptide Society Source: Greek Peptide Society URL: [Link]

-

Title: Introduction to Peptide Synthesis - PMC Source: National Institutes of Health URL: [Link]

-

Title: β-Benzyl-N-carbobenzoxy-L-aspartyl-L-phenylalanine Methyl Ester - ChemBK Source: ChemBK URL: [Link]

-

Title: Bergmann-Zervas Carbobenzoxy Method Source: Wiley Online Library URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed Source: PubMed URL: [Link]

- Title: US5279946A - Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents Source: Google Patents URL

-

Title: Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México Source: SciELO México URL: [Link]

-

Title: N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem Source: PubChem URL: [Link]

-

Title: Cas 1161-13-3,N-Cbz-L-Phenylalanine | lookchem Source: LookChem URL: [Link]

-

Title: New methods in peptide synthesis. Part III. Protection of carboxyl group - Journal of the Chemical Society C - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed Source: PubMed URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

-

Title: Synthesis of N-benzyloxycarbonyl (β-benzyl)-L-aspartyl-L-phenylalanine methyl ester Source: Mol-Instincts URL: [Link]

-

Title: Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem - NIH Source: PubChem URL: [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 7. Cas 1161-13-3,N-Cbz-L-Phenylalanine | lookchem [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. N-Benzyloxycarbonyl-L-phenylalanine | 1161-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Cornerstone: An In-depth Technical Guide to Z-Phe-OBzl

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount to achieving desired therapeutic and biological outcomes. The strategic use of protecting groups is the bedrock of this molecular construction, preventing unwanted side reactions and directing the formation of peptide bonds with high fidelity. Among the arsenal of tools available to the synthetic chemist, N-α-Benzyloxycarbonyl-L-phenylalanine benzyl ester, commonly abbreviated as Z-Phe-OBzl, stands out as a cornerstone, particularly in classical solution-phase peptide synthesis.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Z-Phe-OBzl. It moves beyond a simple recitation of facts to delve into the causality behind its synthetic utility, the logic of its application, and the robust methodologies that ensure its successful implementation in the laboratory.

Core Compound Specifications

A thorough understanding of the fundamental physicochemical properties of Z-Phe-OBzl is the starting point for its effective use. These parameters dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 60379-01-3 | [1][2] |

| Molecular Formula | C₂₄H₂₃NO₄ | [2] |

| Molecular Weight | 389.4 g/mol | [2] |

| IUPAC Name | benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | [2] |

| Appearance | White to off-white crystalline powder or crystals | [3][4] |

| Melting Point | Data for the related H-Phe-OBzl HCl salt is 197-200 °C. The melting point for Z-Phe-OBzl may vary. | [4][5] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [3] |

The Strategic Importance of Dual Protection

The utility of Z-Phe-OBzl lies in its dual-protection scheme. The benzyloxycarbonyl (Z or Cbz) group shields the α-amino group, while the benzyl (Bzl or OBzl) ester protects the α-carboxyl group. This strategy is a classic example of orthogonal protection, where each protecting group can be removed under distinct conditions, allowing for precise control over the peptide synthesis sequence.

The Z group is stable under the conditions required for peptide coupling but is readily cleaved by catalytic hydrogenation.[6] The benzyl ester is also stable during coupling but can be removed by either catalytic hydrogenation or strong acidic conditions.[1][7] This differential reactivity is the key to its strategic application.

Synthesis of Z-Phe-OBzl: A Step-by-Step Protocol

The synthesis of Z-Phe-OBzl is a two-stage process commencing with the commercially available amino acid, L-phenylalanine. The first stage involves the protection of the amino group with the benzyloxycarbonyl (Z) group, followed by the esterification of the carboxylic acid with benzyl alcohol.

Part 1: Synthesis of N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

This initial step is a standard Schotten-Baumann reaction.

Experimental Protocol:

-

Dissolution: Dissolve L-phenylalanine (1 equivalent) in a 2M sodium hydroxide solution.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

-

Addition of Protecting Group: Add benzyl chloroformate (Z-Cl or Cbz-Cl) (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature does not exceed 5 °C. Simultaneously, add a 4M sodium hydroxide solution to maintain the pH between 9 and 10.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours after the addition is complete.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer with cold 2M hydrochloric acid to a pH of approximately 2, which will precipitate the Z-Phe-OH.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Esterification to Z-Phe-OBzl

The second stage involves the esterification of the Z-protected phenylalanine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Z-Phe-OH (1 equivalent), benzyl alcohol (3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in a suitable azeotropic solvent such as toluene or cyclohexane.[8]

-

Azeotropic Removal of Water: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as ethanol/water or by silica gel column chromatography.

Caption: Synthesis workflow for Z-Phe-OBzl.

Application in Dipeptide Synthesis: A Practical Example

Z-Phe-OBzl is an excellent starting material for the solution-phase synthesis of dipeptides where phenylalanine is the N-terminal residue. A common application is the synthesis of Z-Phe-Gly-OEt.

Experimental Protocol:

-

Activation: Dissolve Z-Phe-OBzl (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

-

Coupling: To this solution, add a solution of glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) (1 equivalent) and a base such as triethylamine (TEA) (1 equivalent) in DCM.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

-

Work-up: The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The resulting crude dipeptide can be purified by column chromatography or recrystallization.

Caption: Dipeptide synthesis using Z-Phe-OBzl.

Deprotection Strategies: Unveiling the Peptide

The removal of the Z and OBzl protecting groups is a critical final step. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the peptide.

Catalytic Transfer Hydrogenation

This is a mild and efficient method for the simultaneous cleavage of both the Z and OBzl groups.

Experimental Protocol:

-

Reaction Setup: Dissolve the protected peptide (e.g., Z-Phe-Gly-OEt) in a suitable solvent such as methanol or formic acid.[6]

-

Catalyst and Hydrogen Donor: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. Then, add a hydrogen donor such as ammonium formate or cyclohexene.[6][9]

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the deprotected peptide.

Acidic Cleavage

The benzyl ester can also be cleaved under strong acidic conditions, although this method is harsher and may not be suitable for all peptides.

Experimental Protocol:

-

Reaction Setup: Dissolve the protected peptide in a solution of a strong acid such as HBr in acetic acid or trifluoroacetic acid (TFA).[10]

-

Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction by TLC.

-

Work-up: The acid is removed under reduced pressure, and the crude peptide is often precipitated by the addition of cold diethyl ether.

Caption: General deprotection scheme for Z and OBzl groups.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Z-Phe-OBzl and its reagents. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. In general, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Z-Phe-OBzl remains a highly relevant and valuable tool for the synthesis of peptides, particularly in research and early-stage drug development where solution-phase synthesis offers flexibility. Its robust dual-protection scheme, coupled with well-established protocols for its synthesis and deprotection, provides chemists with a reliable method for the controlled incorporation of phenylalanine into peptide chains. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to confidently and successfully utilize Z-Phe-OBzl in their synthetic endeavors.

References

-

Química Orgánica.org . Peptide synthesis - Acid group protection. [Link]

-

Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry . Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. [Link]

-

Chemistry LibreTexts . 26.7: Peptide Synthesis. [Link]

-

Synthesis . Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

-

National Institutes of Health . Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]

-

PubChem . Z-Phe-OBzl. [Link]

-

ScienceDirect . Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. [Link]

-

National Institutes of Health . Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. [Link]

-

Aapptec . Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate . Direct N-alkylation of l-phenylalanine ester with 4-methylbenzyl alcohol. [Link]

-

Royal Society of Chemistry . Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]

-

Università degli Studi di Milano . One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

-

National Institutes of Health . Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]

-

University of Groningen . Preparation of d,l-Phenylalanine by Amidocarbonylation of Benzyl Chloride. [Link]

-

PubMed . Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. [Link]

-

Chemistry LibreTexts . 12.5: Peptide Synthesis- Solution-Phase. [Link]

-

MDPI . Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. [Link]

-

MySkinRecipes . BOC-PHE-OBZL. [Link]

-

Nanyang Technological University . PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. [Link]

-

National Center for Biotechnology Information . Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link]

-

PubMed . Preparation of d,l-Phenylalanine by Amidocarbonylation of Benzyl Chloride. [Link]

-

ChemBK . H-PHE-OBZL TOS-OH. [Link]

-

Organic Syntheses . Organic Syntheses Procedure. [Link]

-

PubMed . Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Link]

-

YouTube . Lecture 26: Solution phase peptide synthesis : mechanism and end protection. [Link]

-

LSU Scholarly Repository . Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

Sources

- 1. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 2. Z-Phe-OBzl | C24H23NO4 | CID 7016068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. L-苯丙氨酸苄酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. air.unimi.it [air.unimi.it]

- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Z-Phe-OBzl Protecting Group Chemistry

Abstract

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-fidelity assembly of amino acid sequences. Among the classical yet persistently relevant tools is N-α-Benzyloxycarbonyl-L-phenylalanine benzyl ester, or Z-Phe-OBzl. This fully protected amino acid derivative serves as a cornerstone in solution-phase synthesis and as a key component within the broader Boc/Bzl protection strategy. This guide provides an in-depth exploration of the chemistry of Z-Phe-OBzl, elucidating the mechanisms of protection and deprotection, presenting field-proven experimental protocols, and offering expert insights into its strategic application for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Role of Z-Phe-OBzl

The synthesis of peptides requires the sequential formation of amide bonds between amino acids. To prevent uncontrolled polymerization and unwanted side-chain reactions, the reactive α-amino and carboxyl groups must be temporarily masked.[1][2] Z-Phe-OBzl is the L-phenylalanine amino acid where the N-terminus is protected by a Benzyloxycarbonyl (Z or Cbz) group and the C-terminus is protected by a Benzyl ester (OBzl) .[3]

The Z-group, introduced by Bergmann and Zervas in 1932, was a revolutionary development that established the foundation of modern synthetic peptide chemistry.[3][4] The combination of the Z-group and the OBzl-group creates a stable, crystalline compound that is amenable to various coupling strategies. Its primary utility lies in its predictable and simultaneous cleavage under mild reductive conditions, a feature that is highly valued for its efficiency and cleanliness.

The Chemistry of Protection: Synthesis of Z-Phe-OBzl

The preparation of Z-Phe-OBzl is a two-step process starting from L-Phenylalanine. The causality for this sequence is rooted in reaction compatibility; esterification is typically performed under acidic conditions, which would be incompatible with a pre-protected N-terminus that is acid-labile.

Step 1: C-Terminus Protection (Esterification) The carboxyl group of L-Phenylalanine is first protected as a benzyl ester. This is commonly achieved by reacting L-Phenylalanine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), while removing the water byproduct to drive the equilibrium.[5][6]

Step 2: N-Terminus Protection (Carbamoylation) Once the C-terminus is masked, the α-amino group of the resulting Phenylalanine benzyl ester is protected. The most common method involves reacting the amino ester with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of a base like sodium carbonate or triethylamine).[3][7][8] The base is critical to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[9]

The Core of Utility: Deprotection Strategies

The key advantage of the Z/OBzl protection scheme is the ability to remove both groups simultaneously in a single, clean step via hydrogenolysis. This high efficiency is a major reason for its continued use.

Primary Method: Catalytic Hydrogenolysis

This is the most common and mildest method for cleaving both the Z and OBzl groups.[7][10] The reaction involves heterogeneous catalysis using hydrogen gas and a palladium catalyst, typically 10% palladium on carbon (Pd/C).

Mechanism: The reaction proceeds via the reductive cleavage of the benzylic C-O bonds in both the carbamate (Z) and ester (OBzl) functionalities.[7][11][12]

-

Z-Group Cleavage: The benzyloxycarbonyl group is cleaved to release the free amine and toluene. An unstable carbamic acid intermediate is formed, which spontaneously decarboxylates to liberate the amine and carbon dioxide.[7][9]

-

OBzl-Group Cleavage: The benzyl ester is cleaved to yield the free carboxylic acid and toluene.[13][14]

The byproducts, toluene and carbon dioxide, are volatile and easily removed, resulting in a very clean reaction profile where the only product is the deprotected amino acid or peptide.

Safer Alternative: Catalytic Transfer Hydrogenation (CTH)

For laboratories not equipped for handling hydrogen gas, or for scaling up reactions where H₂ poses a safety risk, CTH is an excellent alternative.[10][15] This method uses a hydrogen donor molecule in the presence of a palladium catalyst to effect the same transformation.[16][17]

Common hydrogen donors include:

The choice of donor is strategic; formic acid, for example, is an excellent solvent for many peptides, which can improve reaction kinetics by ensuring the substrate remains in solution.[15]

Orthogonal Cleavage & Stability Considerations

While hydrogenolysis is the preferred method, acidic cleavage is also possible, though it is much harsher.

-

Z-Group: Can be cleaved by strong acids like HBr in acetic acid.[4][18]

-

OBzl-Group: Can be cleaved by strong acids, but this is generally limited to substrates that lack other acid-sensitive functionalities.[13][19][20]

Because both groups are susceptible to some form of acidolysis, the Boc/Bzl strategy (which uses Z and OBzl for side-chain protection) is considered "quasi-orthogonal". The Nα-Boc group is removed with moderate acid (like TFA), which the Z and OBzl groups are stable to, while the Z and OBzl groups require much stronger acids (like HF) or hydrogenolysis for removal.[21][22]

Data Presentation & Protocols

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₃NO₄ | [23] |

| Molecular Weight | 389.4 g/mol | [23] |

| Appearance | White solid powder | [5] |

| Melting Point | 85-87 °C |

Comparative Summary of Deprotection Methods

| Method | Reagents & Conditions | Advantages | Limitations & Incompatibilities |

| Catalytic Hydrogenolysis | H₂ gas (1 atm or higher), 10% Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc). Room temp. | Very clean byproducts (Toluene, CO₂). High yield. Mild conditions. | Requires specialized hydrogenation apparatus. Incompatible with other reducible groups (alkenes, alkynes, nitro groups). Catalyst can be poisoned by sulfur-containing compounds.[10][24] |

| Catalytic Transfer Hydrogenation | Ammonium formate (3-5 eq) or Formic acid, 10% Pd/C (5-10 mol%), Solvent (MeOH, EtOH). Room temp to reflux. | Avoids flammable H₂ gas, making it safer and more accessible.[10][15] Often faster reaction times. | Can still reduce some susceptible functional groups. Requires removal of donor byproducts. |

| Acidic Cleavage | HBr (33%) in Acetic Acid, or other strong acids (HF, TFMSA). | Effective when hydrogenation is not feasible (e.g., presence of sulfur or incompatible reducible groups). | Very harsh conditions can cleave other acid-labile groups (e.g., Boc, tBu) and degrade sensitive peptides.[7][18] |

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenolysis

-

Rationale: This protocol is chosen for its efficiency and the purity of the final product, assuming the substrate contains no other reducible groups.

-

Dissolution: Dissolve the Z-Phe-OBzl protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[10]

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon). The typical catalyst loading is 5-10 mol%.[10]

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Set the reaction to stir vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale).[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is often complete within a few hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification by crystallization or chromatography may be performed if necessary.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation with Ammonium Formate

-

Rationale: This protocol is selected as a safer, more convenient alternative to using hydrogen gas, especially for labs without dedicated hydrogenation equipment.

-

Dissolution: Dissolve the Z-Phe-OBzl protected peptide (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a stir bar and reflux condenser.[10]

-

Reagent Addition: Add 10% Pd/C (5-10 mol%) to the solution, followed by ammonium formate (3-5 equivalents).[10][17]

-

Reaction: Stir the mixture at room temperature or with gentle heating (reflux). The reaction is often exothermic upon addition of the reagents.[17]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically very fast, often completing in 30-60 minutes.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will contain the deprotected peptide and ammonium formate salts, which can often be removed by aqueous work-up or direct purification.

Conclusion and Field-Proven Insights

As a Senior Application Scientist, the choice between protecting group strategies is dictated by the overall synthetic goal. The Z-Phe-OBzl derivative is a robust and reliable tool, particularly for:

-

Solution-Phase Synthesis: Its crystallinity and stability make it easy to handle and purify in classical solution-phase coupling reactions.[25]

-

Segment Condensation: When preparing protected peptide fragments for later coupling, the Z/OBzl combination provides stable protection that can be removed globally at a later stage.

-

Simplicity and Cost-Effectiveness: For sequences not requiring complex side-chain manipulations, the simultaneous deprotection of both termini via hydrogenation is a highly efficient and atom-economical step.

However, its limitations must be respected. The incompatibility of hydrogenolysis with sulfur-containing residues (Cysteine, Methionine) and other reducible functionalities necessitates a careful evaluation of the target peptide sequence. In such cases, alternative protecting groups within a fully orthogonal Fmoc/tBu strategy are the superior choice.[21]

Ultimately, Z-Phe-OBzl represents a powerful legacy in peptide chemistry. A thorough understanding of its reactivity, stability, and deprotection mechanisms allows the modern researcher to leverage its distinct advantages in the rational design and synthesis of complex peptides.

References

- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.

- Liu, C. F., Rao, C., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 93(21), 11457-11462.

- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.

- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.

- Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- Benchchem. (n.d.). The Synthetic Chemist's Shield: An In-Depth Guide to Z and OBzl Protecting Groups in Peptide Synthesis. Benchchem.

- Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Benchchem.

- Bachem. (2021, March 18). Z - Benzyloxycarbonyl. Bachem.

- Bajwa, J. S. (2002). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 4(21), 3615-3618.

- Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(10), 1064-1067.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- Wikipedia. (n.d.). Peptide synthesis.

- ResearchGate. (n.d.). Benzyl ester cleavage accompanied by SnCl4-promoted Friedel–Crafts....

- ChemBK. (2024, April 9). H-PHE-OBZL TOS-OH.

- Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.

- DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over.

- Isab, A. A., & Al-Arfaj, A. R. (2013). Protecting Groups in Peptide Synthesis. In Peptide Synthesis. Humana Press.

- The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage. YouTube.

- Google Patents. (n.d.). WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Albericio, F., & Kruger, H. G. (2017). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.

- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube.

- PubChem. (n.d.). Z-Phe-OBzl. National Institutes of Health.

- Benchchem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem.

- Sigma-Aldrich. (n.d.). Z-Phe-OH 99 1161-13-3.

- Benchchem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. Benchchem.

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. Benzyl Esters [organic-chemistry.org]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bachem.com [bachem.com]

- 19. researchgate.net [researchgate.net]

- 20. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 21. peptide.com [peptide.com]

- 22. biosynth.com [biosynth.com]

- 23. Z-Phe-OBzl | C24H23NO4 | CID 7016068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Chemist's Shield: An In-Depth Guide to Z and OBzl Protecting Groups

For professionals in chemical research and pharmaceutical development, the precise control of chemical reactivity is paramount. The synthesis of complex molecules, from peptides to natural products, is a carefully orchestrated sequence of events where specific functional groups must be rendered inert while others are transformed. This is the domain of protecting groups, which act as temporary shields, guiding the course of a reaction to its desired outcome.[1][2]

Among the chemist's extensive arsenal, the benzyloxycarbonyl (Z or Cbz) group for amines and the benzyl ether (OBzl) group for alcohols and carboxylic acids stand as foundational tools. First introduced in the 1930s, their discovery, particularly that of the Cbz group by Max Bergmann and Leonidas Zervas, was a watershed moment that revolutionized peptide synthesis by enabling controlled, stepwise assembly of amino acids.[1][2][3][4] This guide offers a technical exploration of the Z and OBzl protecting groups, detailing the mechanisms of their application and removal, their strategic use in complex syntheses, and the causality behind their enduring utility.

Part 1: The Benzyloxycarbonyl (Z/Cbz) Group - A Stalwart of Amine Protection

The Z-group is a carbamate-based protecting group that effectively masks the nucleophilicity and basicity of amines.[3] Its robustness under a wide range of conditions, coupled with specific and mild removal methods, makes it an invaluable asset in multi-step synthesis.[2]

Mechanism of Z-Group Introduction (Protection)

The protection of an amine with the Cbz group is a nucleophilic acyl substitution reaction. The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl).[1][5][6][7] The reaction proceeds by the attack of the amine's lone pair on the highly electrophilic carbonyl carbon of Cbz-Cl. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A stoichiometric amount of a mild base, such as sodium bicarbonate or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine.[1][6][8]

Experimental Protocol: Z-Protection of Glycine

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath (0-5 °C).[2]

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. The key to high yield is to maintain the low temperature and ensure efficient mixing to prevent localized excess of the reagent.[2]

-

Reaction: Allow the biphasic mixture to warm to room temperature and continue stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. The product, Z-Glycine, will precipitate or can be extracted with an organic solvent like ethyl acetate.[2]

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Mechanism of Z-Group Removal (Deprotection)

A primary advantage of the Z-group is its facile removal under mild, reductive conditions, a process known as hydrogenolysis.[9]

-

Catalytic Hydrogenolysis: This is the most common method, employing hydrogen gas (H₂) and a palladium catalyst, typically 10% palladium on carbon (Pd/C).[4][6] The reaction involves the catalytic cleavage of the benzylic C-O bond. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine, with toluene and carbon dioxide as the only byproducts.[8][9] The mild, neutral pH of this method ensures compatibility with many other functional groups.[10]

-

Catalytic Transfer Hydrogenation: For safety and scalability, using flammable hydrogen gas can be undesirable. Transfer hydrogenation provides a convenient alternative, where a hydrogen donor molecule such as ammonium formate, hydrazine, or formic acid is used in the presence of the palladium catalyst to generate hydrogen in situ.[4][11]

-

Acidolysis: For substrates containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes), strong acidic conditions, such as a solution of HBr in glacial acetic acid, can be used to cleave the Z-group.[4][12][13]

Experimental Protocol: Benzylation of an Alcohol

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, ~1.1 equivalents) portion-wise. The evolution of hydrogen gas will be observed. The mixture is stirred until gas evolution ceases, indicating complete formation of the alkoxide.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Mechanism of Benzyl Ether Removal (Deprotection)

The deprotection of benzyl ethers mirrors that of Cbz groups, highlighting their compatibility in a synthetic strategy.

-

Catalytic Hydrogenolysis: This is the preferred method, utilizing H₂ and Pd/C to cleave the C-O bond, regenerating the free alcohol and producing toluene as a byproduct. [14][15]The conditions are mild and highly efficient. [9]* Dissolving Metal Reduction: The Birch reduction, using sodium or lithium in liquid ammonia with an alcohol proton source, is another effective method for cleaving benzyl ethers. [15][16][17][18][19]This can be particularly useful in carbohydrate chemistry. [15]* Oxidative Cleavage: While standard benzyl ethers are stable to oxidation, derivatives such as the p-methoxybenzyl (PMB) ether can be selectively cleaved using single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), adding another layer of orthogonality. [20]

Part 3: Orthogonality and Strategic Synthesis

The true power of protecting groups is realized when they are used in an "orthogonal" strategy. [21][22]An orthogonal set of protecting groups allows for the selective removal of one type of group in any order without affecting the others. [2][23][24]This principle is the cornerstone of modern complex molecule synthesis.

The Z/OBzl groups form an orthogonal pair with two other titans of peptide synthesis: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. [2][25][26]The Z and OBzl groups are stable to the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. Conversely, the Boc and Fmoc groups are stable to the reductive conditions of hydrogenolysis used to cleave Z and OBzl groups.

Comparative Data of Key Protecting Groups

| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions | Stability |

| Benzyloxycarbonyl | Z, Cbz | Amine | H₂, Pd/C (Hydrogenolysis) ; HBr/AcOH; Na, NH₃ | Stable to base, mild acid |

| Benzyl Ether | Bn, OBzl | Alcohol, Acid | H₂, Pd/C (Hydrogenolysis) ; Na, NH₃ | Stable to base and acid |

| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis |

This orthogonality allows for intricate synthetic routes where different parts of a molecule can be unmasked and reacted in a controlled sequence. For example, in solid-phase peptide synthesis, the temporary N-terminal protection might be Fmoc (removed at each cycle with base), while side-chain protection for amino acids like lysine or aspartic acid might utilize Z or OBzl groups, which remain intact until the final cleavage from the resin using strong acid or hydrogenolysis.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow in peptide synthesis, showcasing the use of orthogonal protecting groups.

Conclusion

The Z (Cbz) and OBzl protecting groups are more than just historical footnotes in organic chemistry; they are robust, reliable, and strategically vital tools for modern synthesis. Their stability profile, coupled with mild and specific deprotection methods via hydrogenolysis, provides a level of control that is indispensable for the construction of complex molecular architectures. Understanding the causality behind their protection/deprotection mechanisms and their orthogonal relationship with other common protecting groups is essential for any researcher, scientist, or drug development professional aiming to navigate the intricate pathways of multi-step organic synthesis.

References

-

Excellent Method for Cbz-protection of Amines. (2004). Chemistry Letters, 33(10), 1354-1355. Oxford Academic. Retrieved from [Link]

-

Benzyl chloroformate. (n.d.). Grokipedia. Retrieved from [Link]

-

Benzyl Chloroformate. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Benzyl chloroformate. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube. Retrieved from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). AcadeChem. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

- Sartoretto, P. A., & Sowa, F. J. (1937). The Cleavage of Phenyl Alkyl Ethers and O-Heterocyclic Compounds by Sodium in Liquid Ammonia. Journal of the American Chemical Society, 59(4), 603-606.

-

Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Gowda, D. C., & Abiraj, K. (2006). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 10(5-6), 453-465.

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.

-

Lim, D. (2014, October 18). How can one remove a benzyl group from benzylated sugar? ResearchGate. Retrieved from [Link]

- Isern, M. R., et al. (2007). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry, 72(19), 7041-7048.

- Wang, Y., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(1), 69-72.

- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815.

- Christensen, E. L., & Goodman, L. (1960). REDUCTIVE CLEAVAGE WITH METAL IN LIQUID AMMONIA. Canadian Journal of Chemistry, 38(9), 1673-1677.

-

Alcohol Protecting Groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

- Pieber, B., & Seeberger, P. H. (2016). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein Journal of Organic Chemistry, 12, 1193-1199.

- Mezo, G., et al. (1993). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. International Journal of Peptide and Protein Research, 42(4), 311-318.

-

ORGANIC SYNTHESIS. (n.d.). ResearchGate. Retrieved from [Link]

-

Stevens, E. (2018, December 31). benzyl ether cleavage. YouTube. Retrieved from [Link]

-

Protecting Groups. (n.d.). University of Regensburg. Retrieved from [Link]

-

13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

-

Sodium Metal (Na) As A Reagent In Organic Chemistry. (2011, October 7). Master Organic Chemistry. Retrieved from [Link]

-

Selective deportation of OBn vs. CBz. (2025, January 14). Reddit. Retrieved from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]

- Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2095-2097.

-

Protec'ng Groups. (n.d.). ETH Zurich. Retrieved from [Link]

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzyl Chloroformate [commonorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine | Semantic Scholar [semanticscholar.org]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. bachem.com [bachem.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uwindsor.ca [uwindsor.ca]

- 18. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Benzyl Ethers [organic-chemistry.org]

- 21. Protective Groups [organic-chemistry.org]

- 22. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. people.uniurb.it [people.uniurb.it]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. peptide.com [peptide.com]

An In-Depth Technical Guide on the Stability of Z-Phe-OBzl

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. N-Benzyloxycarbonyl-L-phenylalanine benzyl ester, commonly abbreviated as Z-Phe-OBzl, is a crucial doubly protected amino acid derivative used extensively in peptide synthesis. Its stability profile directly impacts the efficiency of coupling reactions and the purity of the final peptide. This guide provides a comprehensive analysis of the stability of Z-Phe-OBzl under various chemical and physical conditions, offering field-proven insights and detailed methodologies for its assessment.

Chemical Profile of Z-Phe-OBzl

Z-Phe-OBzl possesses two key protecting groups: the N-terminal benzyloxycarbonyl (Z or Cbz) group and the C-terminal benzyl ester (OBzl). The Z group, a carbamate, masks the nucleophilicity of the α-amino group, while the benzyl ester protects the carboxylic acid from participating in unwanted side reactions.[1] Both groups are foundational in classical peptide synthesis strategies and share a common feature: their lability to catalytic hydrogenation.[1][2] However, their stability towards other reagents differs, which is a critical consideration in synthetic planning.

Core Stability Analysis

The stability of Z-Phe-OBzl is not absolute and is highly dependent on the chemical environment. Understanding its degradation pathways is essential for optimizing reaction conditions and ensuring storage integrity.

pH-Dependent Stability

Acidic Conditions: The benzyl ester (OBzl) is susceptible to acid-catalyzed hydrolysis, which yields Z-L-phenylalanine and benzyl alcohol.[3] The rate of this hydrolysis is dependent on the strength of the acid, temperature, and solvent. While stable to mild acids, prolonged exposure to strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) at elevated temperatures can lead to cleavage.[4] For instance, a study on substituted benzyl esters showed that the benzyl ester is more labile than a 4-chlorobenzyl ester when treated with TFA in dichloromethane.[4] The Z group is generally considered stable to most acidic conditions used for Boc-group removal, which is a key principle of Boc/Bzl orthogonal synthesis strategies.[5]

Basic Conditions: The OBzl group can also be cleaved by base-catalyzed hydrolysis (saponification), although this is less common in standard peptide synthesis protocols.[6] More significantly, the Z-group itself shows some lability to strong bases, though it is generally stable to common organic bases like triethylamine (NEt3) and pyridine.[7]

Neutral Conditions: Under neutral, anhydrous conditions, Z-Phe-OBzl is a stable, crystalline solid.[] However, in aqueous neutral solutions (pH ≈ 7), slow hydrolysis of the benzyl ester can occur over extended periods, particularly at elevated temperatures.[9]

dot graph "Z_Phe_OBzl_Stability_Pathways" { layout="neato"; graph [ label="Degradation Pathways of Z-Phe-OBzl", labelloc="t", fontname="Helvetica,Arial,sans-serif", fontsize=16, rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4" ]; node [ style="filled", shape="box", fontname="Helvetica,Arial,sans-serif", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124" ]; edge [ fontname="Helvetica,Arial,sans-serif", fontsize=9, color="#5F6368" ];

// Main Compound Z_Phe_OBzl [ label="Z-Phe-OBzl\n(N-Benzyloxycarbonyl-L-phenylalanine\nbenzyl ester)", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape="Mrecord" ];

// Degradation Conditions Acid [label="Strong Acid (e.g., TFA, HF)\n+ H₂O", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Strong Base (e.g., NaOH)\n+ H₂O", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrogenation [label="Catalytic Hydrogenation\n(H₂, Pd/C)", pos="3,0!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Degradation Products Z_Phe_OH [label="Z-Phe-OH\n(Z-Phenylalanine)", pos="-6,2!"]; H_Phe_OBzl [label="H-Phe-OBzl\n(Phenylalanine benzyl ester)", pos="-6,-2!"]; Phenylalanine [label="L-Phenylalanine", pos="6,0!"]; Side_Products [label="Toluene + CO₂\n+ Benzyl Alcohol", pos="6,-1.5!", shape="ellipse", style="dashed"];

// Arrows Z_Phe_OBzl -> Acid [label=" Ester Hydrolysis", dir="back", color="#EA4335"]; Z_Phe_OBzl -> Base [label=" Ester Saponification", dir="back", color="#EA4335"]; Z_Phe_OBzl -> Hydrogenation [label="Hydrogenolysis\n(Primary Pathway)", dir="none", color="#34A853"];

// Connect conditions to products Acid -> Z_Phe_OH [label="Cleaves OBzl"]; Base -> Z_Phe_OH [label="Cleaves OBzl"]; Hydrogenation -> Phenylalanine [label="Cleaves both Z and OBzl"]; Phenylalanine -> Side_Products [style="dashed", arrowhead="none"];

} Caption: Primary degradation pathways for Z-Phe-OBzl under different chemical conditions.

Reductive Lability (Catalytic Hydrogenation)

The most significant and synthetically useful instability of Z-Phe-OBzl is its susceptibility to catalytic hydrogenation. This is the primary method for the simultaneous deprotection of both the Z and OBzl groups.[1][6] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2][10] The process, known as hydrogenolysis, cleaves the benzylic C-O bonds in both the carbamate and the ester, liberating the free amino acid (L-phenylalanine), toluene, and carbon dioxide.[2]

Catalytic transfer hydrogenation offers a milder alternative, using a hydrogen donor like formic acid or ammonium formate in the presence of the catalyst, which can be advantageous for sensitive substrates.[11][12] This method is highly efficient for removing Z, OBzl, and other benzyl-type protecting groups.[12]

Thermal Stability